molecular formula C16H16N4S B2406890 2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 303066-28-6

2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2406890
CAS No.: 303066-28-6
M. Wt: 296.39
InChI Key: OMCAVIWIRQSBCQ-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound characterized by its molecular formula C16H16N4S and a molecular weight of 296.397 g/mol. This compound is part of a class of thiopyran derivatives, which are known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-isopropylphenyl with a thiopyran derivative containing cyano groups. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can introduce different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiopyran chemistry.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and requires further research to fully elucidate.

Comparison with Similar Compounds

  • 2,6-Diamino-4-(4-methylphenyl)-4H-thiopyran-3,5-dicarbonitrile

  • 2,6-Diamino-4-(4-ethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

  • 2,6-Diamino-4-(4-tert-butylphenyl)-4H-thiopyran-3,5-dicarbonitrile

Uniqueness: 2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile stands out due to its specific structural features, such as the presence of the isopropyl group, which can influence its reactivity and biological activity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

2,6-diamino-4-(4-propan-2-ylphenyl)-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-9(2)10-3-5-11(6-4-10)14-12(7-17)15(19)21-16(20)13(14)8-18/h3-6,9,14H,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCAVIWIRQSBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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